molecular formula C6H4N3NaO B2589607 Sodium pyrazolo[1,5-a]pyrimidin-5-olate CAS No. 1224944-43-7

Sodium pyrazolo[1,5-a]pyrimidin-5-olate

Cat. No.: B2589607
CAS No.: 1224944-43-7
M. Wt: 157.11 g/mol
InChI Key: JNWQCZWBRAWHJC-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Sodium pyrazolo[1,5-a]pyrimidin-5-olate plays a crucial role in biochemical reactions, particularly as an antimetabolite in purine biochemical activity . It interacts with several enzymes and proteins, including AMP phosphodiesterase and HMG-CoA reductase . These interactions are typically inhibitory, affecting the normal function of these enzymes and altering metabolic pathways. The compound’s ability to inhibit COX-2 and KDR kinase also highlights its potential as an anti-inflammatory and anticancer agent .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, it has been shown to disrupt normal cell signaling, leading to apoptosis . In normal cells, such as L929 cells, it can act as a biomarker for lipid droplets, indicating its role in cellular metabolism and storage . The compound’s impact on gene expression is also notable, as it can upregulate or downregulate specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting enzyme activity and altering gene expression . For example, its interaction with AMP phosphodiesterase results in the inhibition of cyclic AMP breakdown, thereby affecting cellular signaling pathways . Additionally, its binding to HMG-CoA reductase inhibits cholesterol synthesis, which can have downstream effects on cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and immunosuppression have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as HMG-CoA reductase and AMP phosphodiesterase, affecting cholesterol synthesis and cyclic AMP metabolism . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization within cells can affect its activity and function, with higher concentrations often found in lipid droplets and other storage organelles . This distribution pattern is crucial for its role as a biomarker and its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily within lipid droplets and other storage compartments . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these organelles . The activity and function of the compound can be significantly influenced by its subcellular localization, affecting its interactions with other biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium pyrazolo[1,5-a]pyrimidin-5-olate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds. This reaction is facilitated by the nucleophilic nature of the 5-aminopyrazoles, which react with the electrophilic centers of the β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the reaction and improve yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Sodium pyrazolo[1,5-a]pyrimidin-5-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Comparison with Similar Compounds

Sodium pyrazolo[1,5-a]pyrimidin-5-olate can be compared with other similar compounds, such as:

This compound stands out due to its specific structural features and the range of applications it offers in various fields of research and industry.

Properties

CAS No.

1224944-43-7

Molecular Formula

C6H4N3NaO

Molecular Weight

157.11 g/mol

IUPAC Name

sodium;pyrazolo[1,5-a]pyrimidin-4-id-5-one

InChI

InChI=1S/C6H5N3O.Na/c10-6-2-4-9-5(8-6)1-3-7-9;/h1-4H,(H,7,8,10);/q;+1/p-1

InChI Key

JNWQCZWBRAWHJC-UHFFFAOYSA-M

SMILES

C1=CN2C(=CC=N2)N=C1[O-].[Na+]

Canonical SMILES

C1=CN2C(=CC=N2)[N-]C1=O.[Na+]

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mechanically stirred mixture of 3-aminopyrazole (9.38 g, 0.11 mM, 1.0 equiv), 1,3-dimethyluracil (14.7 g, 0.11 mM, 1.0 equiv) and 21% sodium ethoxide in ethanol (170 mL, 5.0 equiv) was heated to reflux. Within minutes, a heavy precipitate formed. After refluxing for 1 hour, 1,3-dimethyluracil could no longer be detected by thin layer chromatography (tlc) (92:8 dichloromethane (dichloromethane):MeOH). The reaction mixture was cooled, filtered, washed with cold ethanol and vacuum dried to give 13.47 g (95%) of sodium pyrazolo[1,5-a]pyrimidin-5-olate. LCMS (ESI) m+H=136.0; 1H NMR (400 MHz, DMSO-d6) δ: 8.0 (d, 1H), 7.43 (d, 1H), 5.65 (d, 1H), 5.37 (d, 1H).
Quantity
9.38 g
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14.7 g
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170 mL
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sodium pyrazolo[1,5-a]pyrimidin-5-olate
Yield
95%

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